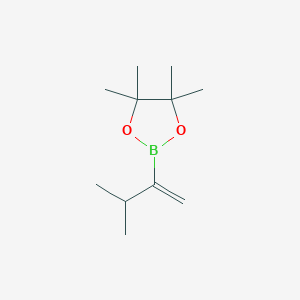

4,4,5,5-Tetramethyl-2-(3-methylbut-1-EN-2-YL)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane is a boron-containing heterocyclic compound characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups at positions 4, 4, 5, and 3. The unique structural feature of this compound is the 3-methylbut-1-en-2-yl substituent at position 2, which introduces an alkenyl group with branching at the β-carbon. This structure confers steric hindrance and electronic effects that influence its reactivity and stability. The compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, and serves as a key intermediate in organic synthesis for pharmaceuticals and materials science . Its CAS number is 177949-93-8, with synonyms including SCHEMBL15818124 and MB20242 .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO2/c1-8(2)9(3)12-13-10(4,5)11(6,7)14-12/h8H,3H2,1-2,4-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYCCSDQHPHPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 3-methylbut-1-ene with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo several types of reactions, including:

Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: : Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

Substitution: : The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boronic alcohols, and various substituted derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane: has several applications in scientific research:

Chemistry: : It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: : The compound can be used in the development of bioconjugation techniques for labeling biomolecules.

Industry: : It is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boronic esters and borates. These compounds can act as intermediates in various chemical reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Alkenyl-Substituted Dioxaborolanes

- Target Compound : The 3-methylbut-1-en-2-yl group introduces a branched alkenyl chain, enhancing steric bulk compared to linear alkenyl analogs. This reduces reactivity in sterically demanding reactions but improves stability under basic conditions .

- 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane: A simpler alkenyl derivative with a shorter chain.

- (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane : Features a conjugated styryl group, enabling participation in Heck-type couplings. The aromatic system stabilizes the boronate via resonance, contrasting with the aliphatic nature of the target compound .

Aromatic and Heteroaromatic Derivatives

- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: Thiophene substituents enhance electron richness, improving oxidative stability and utility in synthesizing conjugated polymers.

- 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane : The electron-withdrawing sulfonyl group deactivates the boronate, reducing reactivity in Suzuki couplings but enabling selective functionalization in electron-deficient systems .

Functionalized Aliphatic Derivatives

- 4,4,5,5-Tetramethyl-2-(1-phenylpentadecan-3-yl)-1,3,2-dioxaborolane : A long alkyl chain with a phenyl group enhances lipophilicity, making it suitable for hydrophobic drug intermediates. The steric bulk limits its use in aqueous-phase reactions .

- 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane : The saturated propyl linker reduces electronic conjugation compared to the target compound’s alkenyl group, affecting reactivity in allylation reactions .

Physical and Chemical Properties

- Key Insight : Aliphatic boronates like the target compound are typically liquids or low-melting solids, whereas aromatic derivatives often crystallize readily. Stability correlates with substituent electron density; electron-rich systems (e.g., thiophene) require stringent air-free handling .

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane, also known by its CAS number 177949-92-7, is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₁₁H₂₁BO₂

- Molecular Weight : 196.09 g/mol

- Structure : The compound features a dioxaborolane ring which is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that modify biological molecules. Key mechanisms include:

- Borylation Reactions : The compound acts as a borylating agent in organic synthesis. It can facilitate the introduction of boron into organic substrates, which can lead to the formation of boron-containing pharmaceuticals.

- Hydroboration : It has been shown to effectively hydroborate alkenes and alkynes in the presence of transition metal catalysts. This reaction is significant in synthesizing complex organic molecules with potential therapeutic effects.

- Catalytic Applications : In studies involving palladium-catalyzed reactions, this compound has demonstrated efficacy in coupling reactions that are essential for constructing complex organic frameworks.

Biological Activity Data

The following table summarizes key studies and findings related to the biological activity of this compound:

Case Studies

Several case studies illustrate the practical applications of this compound in medicinal chemistry:

- Anticancer Agents : Research has indicated that derivatives formed through borylation reactions can exhibit anticancer properties by targeting specific pathways involved in tumor growth.

- Synthesis of Natural Products : The compound has been utilized in the synthesis of natural product analogs that possess bioactive properties. For instance, modifications of terpenoids have shown promising results against various pathogens.

- Drug Development : Its role as a borylating agent has been pivotal in developing new drugs that require precise modifications at specific molecular sites to enhance efficacy and reduce side effects.

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using this dioxaborolane derivative?

This compound’s boron-containing dioxaborolane moiety enables its use as a boronic ester in cross-coupling reactions. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in concentrations of 1–5 mol% .

- Solvent systems : 1,4-dioxane or THF with aqueous bases (e.g., Na₂CO₃ or K₃PO₄) for biphasic reactions .

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours .

- Substrate scope : Compatible with aryl/heteroaryl halides; steric hindrance from the tetramethyl and isoprenyl groups may reduce yields with bulky partners .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Analytical methods :

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester structure .

- ¹H/¹³C NMR : Peaks for the isoprenyl group (δ 5.0–5.5 ppm for vinyl protons) and tetramethyl groups (δ 1.0–1.3 ppm) validate substitution patterns .

- TLC : Use hexane/EtOAc (3:1) with visualization under UV or iodine vapor .

Q. What are the stability considerations for long-term storage of this compound?

- Moisture sensitivity : Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers to prevent hydrolysis of the boronate ester .

- Light exposure : Protect from UV light to avoid decomposition of the isoprenyl group .

Advanced Research Questions

Q. How do electronic effects of the isoprenyl substituent influence cross-coupling efficiency?

The electron-donating isoprenyl group alters the boron center’s electrophilicity, potentially slowing transmetallation steps. Comparative studies with non-alkylated analogs (e.g., phenylboronic esters) show:

- Reduced reactivity : 10–15% lower yields in couplings with electron-deficient aryl halides .

- Steric compensation : Enhanced stability against protodeboronation in acidic conditions .

- DFT modeling : Theoretical calculations suggest the substituent’s hyperconjugative effects stabilize the transition state .

Q. What strategies mitigate competing side reactions (e.g., homocoupling) during catalytic cycles?

- Additives : Include 1–2 equiv. of CsF or KF to suppress boronate dimerization .

- Oxygen-free conditions : Rigorous degassing of solvents reduces Pd(0) oxidation, a common precursor to homocoupling .

- Catalyst tuning : Bulky ligands (e.g., SPhos) improve selectivity for cross-coupling over homocoupling .

Q. How can computational methods predict this compound’s reactivity in novel reaction systems?

- Molecular docking : Simulate interactions with Pd catalysts to identify steric/electronic bottlenecks .

- Reaction pathway modeling : Use Gaussian or ORCA software to calculate activation energies for transmetallation and reductive elimination steps .

- SAR studies : Correlate substituent effects (e.g., methyl vs. fluorinated analogs ) with experimental yields to refine predictive algorithms.

Methodological Challenges and Contradictions

Q. How do contradictory reports on catalytic efficiency with Pd sources align with experimental data?

Discrepancies arise from solvent polarity and base strength:

- PdCl₂(dppf) : Outperforms Pd(PPh₃)₄ in polar aprotic solvents (e.g., DMF) due to enhanced solubility .

- Pd(OAc)₂ : Requires stronger bases (e.g., KOtBu) for activation, which may degrade sensitive substrates .

- Validation : Replicate protocols with standardized substrates (e.g., 4-bromotoluene) to isolate catalyst performance .

Q. What are the limitations of using this compound in bifunctional organoboron synthesis?

- Bifunctional coupling : The isoprenyl group’s rigidity complicates sequential functionalization (e.g., Suzuki-Heck cascades).

- Alternative routes : Use masked boronate esters (e.g., MIDA boronates) for orthogonal reactivity .

- Case study : Derivatives like 2-(4-vinylphenyl)-dioxaborolane enable tandem cross-coupling/polymerization but require tailored initiators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.